molecular formula C7H3ClF3NO3 B1422384 6-Chloro-2-(trifluoromethoxy)nicotinic acid CAS No. 1221171-91-0

6-Chloro-2-(trifluoromethoxy)nicotinic acid

Cat. No.: B1422384
CAS No.: 1221171-91-0
M. Wt: 241.55 g/mol
InChI Key: OMGPEKLXZHLEDL-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethoxy group at the 2nd position on the nicotinic acid ring. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

One common synthetic route includes the reaction of 6-chloronicotinic acid with trifluoromethoxy iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-2-(trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.

Scientific Research Applications

6-Chloro-2-(trifluoromethoxy)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom may participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

6-Chloro-2-(trifluoromethoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

    6-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.

    6-Chloro-4-(trifluoromethyl)nicotinic acid: The position of the trifluoromethyl group is different, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

6-chloro-2-(trifluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(6(13)14)5(12-4)15-7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGPEKLXZHLEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-91-0
Record name 6-Chloro-2-(trifluoromethoxy)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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